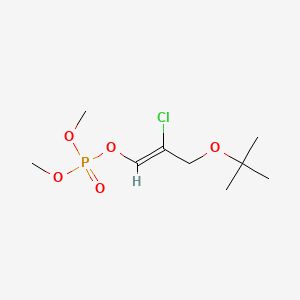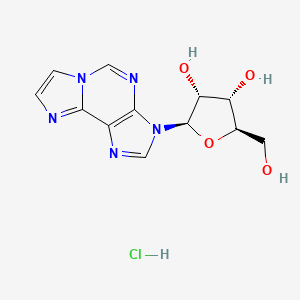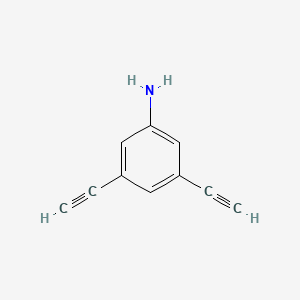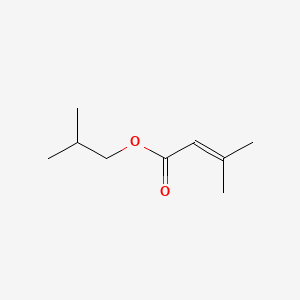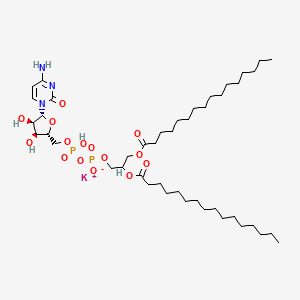
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt is a phospholipid compound that belongs to the class of glycerophospholipids. It is characterized by the presence of two hexadecanoyl (palmitoyl) chains attached to the glycerol backbone, along with a diphosphocytidine head group. This compound is commonly used in biochemical and biophysical research due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form the dihexadecanoyl glycerol intermediate. This intermediate is then phosphorylated to introduce the diphosphocytidine group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification and phosphorylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to modify the functional groups, such as converting the diphosphocytidine group to a simpler phosphate group.
Substitution: The head group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides and hydroxylated derivatives, while reduction may produce simpler phospholipid analogs.
Scientific Research Applications
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions in various environments.
Biology: Employed in the study of cell membranes and lipid bilayers, as well as in the development of liposome-based drug delivery systems.
Medicine: Investigated for its potential role in targeted drug delivery and as a component of lipid-based therapeutics.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt involves its incorporation into lipid bilayers and cell membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The compound can also serve as a signaling molecule, participating in various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihexadecanoyl-SN-glycero-3-phosphoethanolamine: Another phospholipid with similar fatty acid chains but a different head group.
1,2-Dihexanoyl-SN-glycerol: A simpler glycerolipid with shorter fatty acid chains.
1,2-Diheptadecanoyl-SN-glycero-3-phosphorylcholine: A phospholipid with a different head group and slightly longer fatty acid chains.
Uniqueness
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt is unique due to its specific head group, which imparts distinct biochemical properties and functions. Its ability to form stable lipid bilayers and interact with various biomolecules makes it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C44H80KN3O15P2 |
|---|---|
Molecular Weight |
992.2 g/mol |
IUPAC Name |
potassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C44H81N3O15P2.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-63(53,54)62-64(55,56)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52;/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H,55,56)(H2,45,46,52);/q;+1/p-1/t36?,37-,41-,42-,43-;/m1./s1 |
InChI Key |
KHIXCZWKFGUHNL-BEATXVCVSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[K+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


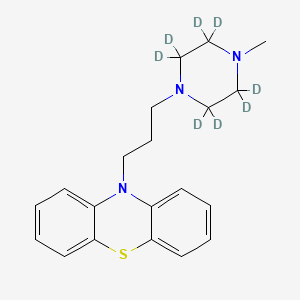
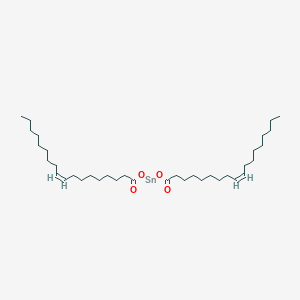
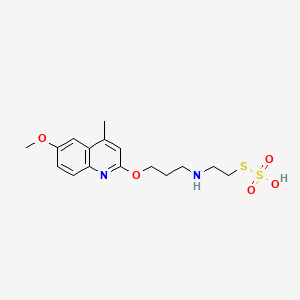

![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
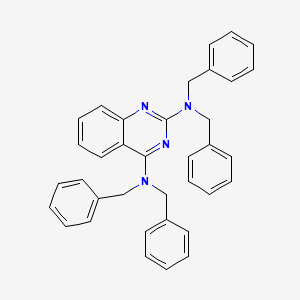

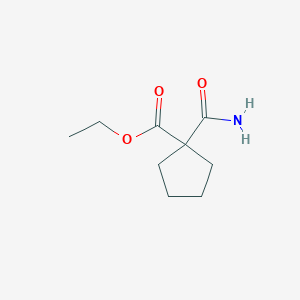
![4-Thiazolecarboxamide,N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-2-(formylamino)-](/img/structure/B13828892.png)
